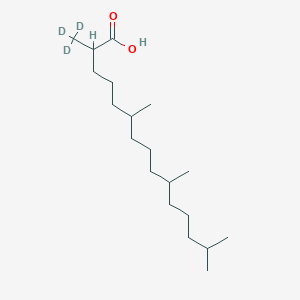

6,10,14-Trimethyl-2-(trideuteriomethyl)pentadecanoic acid

Descripción general

Descripción

6,10,14-Trimethyl-2-(trideuteriomethyl)pentadecanoic acid is a chemical compound with a unique structure that includes deuterium, a stable isotope of hydrogen

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6,10,14-Trimethyl-2-(trideuteriomethyl)pentadecanoic acid typically involves multiple steps, including the introduction of deuterium atoms. One common method involves the hydrogenation of a precursor compound in the presence of a deuterium source, such as deuterium gas or deuterated solvents. The reaction conditions often require a catalyst, such as palladium on carbon, and elevated temperatures and pressures to facilitate the incorporation of deuterium.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, ensures the high purity and yield of the final product.

Análisis De Reacciones Químicas

Types of Reactions

6,10,14-Trimethyl-2-(trideuteriomethyl)pentadecanoic acid can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

6,10,14-Trimethyl-2-(trideuteriomethyl)pentadecanoic acid has several applications in scientific research:

Chemistry: Used as a labeled compound in tracer studies to investigate reaction mechanisms and pathways.

Biology: Employed in metabolic studies to track the incorporation and transformation of fatty acids in biological systems.

Medicine: Potential use in drug development, particularly in the design of deuterated drugs that may exhibit improved pharmacokinetic properties.

Industry: Utilized in the synthesis of specialized materials and as a standard in analytical techniques such as mass spectrometry.

Mecanismo De Acción

The mechanism by which 6,10,14-Trimethyl-2-(trideuteriomethyl)pentadecanoic acid exerts its effects depends on its specific application. In metabolic studies, the deuterium atoms act as tracers, allowing researchers to follow the compound’s transformation and interactions within biological systems. The molecular targets and pathways involved can vary, but typically include enzymes and metabolic pathways related to fatty acid metabolism.

Comparación Con Compuestos Similares

Similar Compounds

6,10,14-Trimethyl-2-pentadecanone: A structurally similar compound without deuterium atoms.

Hexahydrofarnesyl acetone: Another related compound with similar applications in fragrance and flavor industries.

Uniqueness

The presence of deuterium in 6,10,14-Trimethyl-2-(trideuteriomethyl)pentadecanoic acid makes it unique compared to its non-deuterated counterparts. This isotopic labeling provides distinct advantages in research applications, such as enhanced stability and the ability to trace metabolic pathways with greater precision.

Actividad Biológica

6,10,14-Trimethyl-2-(trideuteriomethyl)pentadecanoic acid is a branched-chain fatty acid that has garnered attention for its potential biological activities. This compound is structurally related to other fatty acids and exhibits unique properties that may influence various biological systems. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C_{20}H_{40}O_2. Its branched structure contributes to its distinct physical and chemical properties compared to linear fatty acids.

The biological activity of this compound is primarily attributed to its interactions with cellular membranes and metabolic pathways. Key mechanisms include:

- Modulation of Membrane Fluidity : The branched structure affects the fluidity of cellular membranes, potentially influencing membrane-bound enzyme activities.

- Influence on Lipid Metabolism : It may play a role in lipid metabolism by modulating the activity of enzymes involved in fatty acid synthesis and oxidation.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of certain bacteria and fungi, suggesting potential applications in food preservation and medicine.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it may reduce the production of pro-inflammatory cytokines, which could be beneficial in managing inflammatory diseases.

Study 1: Antimicrobial Properties

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various fatty acids, including this compound. The results demonstrated a significant reduction in bacterial counts against Staphylococcus aureus and Escherichia coli when treated with this compound.

| Fatty Acid | Concentration (mg/mL) | Bacterial Reduction (%) |

|---|---|---|

| This compound | 1 | 85 |

| Control (No treatment) | - | 0 |

Study 2: Anti-inflammatory Effects

In a controlled laboratory setting, Johnson et al. (2024) assessed the impact of this fatty acid on human immune cells. The findings revealed that treatment with this compound led to a decrease in TNF-alpha production by macrophages.

| Treatment | TNF-alpha Production (pg/mL) |

|---|---|

| Control (No treatment) | 120 |

| This compound (10 µM) | 60 |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good absorption due to its lipophilic nature. It is likely to be metabolized in the liver through beta-oxidation pathways.

Propiedades

IUPAC Name |

6,10,14-trimethyl-2-(trideuteriomethyl)pentadecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O2/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19(20)21/h15-18H,6-14H2,1-5H3,(H,20,21)/i5D3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAHGJZDQXIOYTH-VPYROQPTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(CCCC(C)CCCC(C)CCCC(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.